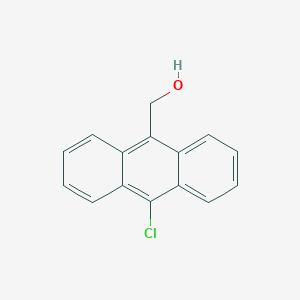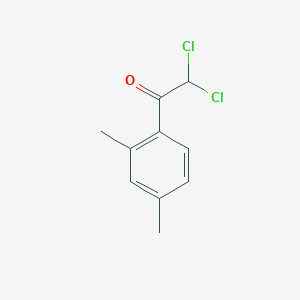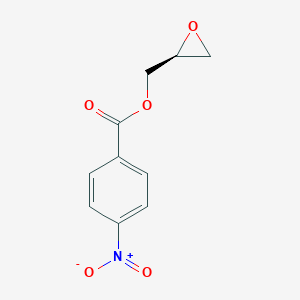
2,4-二氯二苯甲酮
描述
Synthesis Analysis
2,4-Dichlorobenzophenone can be synthesized through a variety of chemical routes. A notable method involves the Friedel-Crafts acylation of chlorobenzene with an acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the carbonyl group onto the benzene ring, subsequently yielding the dichlorobenzophenone structure. This process is highlighted by its efficiency and the high purity of the product obtained under optimized conditions (Pinkus, Ma, Meng, & Chang, 2004).
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorobenzophenone has been extensively characterized by various analytical techniques, including NMR, IR, and Mass Spectrometry. These studies reveal detailed information about the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and interaction with other molecules. For instance, the characterization of 4-amino-4'-chlorobenzophenone, a derivative of 2,4-Dichlorobenzophenone, provided insights into the molecular structure and potential reactivity pathways of similar compounds (Wang & Huang, 2004).
科学研究应用
聚合应用:异构二氯二苯甲酮的镍催化聚合导致高度结晶的聚(4,4'-二苯甲酮)和可溶性聚(2,5-二苯甲酮)的产生,表明在制造各种杂环和苯基基均聚物和共聚物中具有潜在的应用 (Phillips, Sheares, Samulski, & DeSimone, 1994)。
医学研究:在医学研究中,发现2,4'-二氯二苯甲酮对结核病的病程没有显着影响,这与有效对抗该疾病的4,4'-二氨基二苯砜不同 (Feldman, Hinshaw, & Moses, 1943)。
晶体结构分析:4,4'-二氯二苯甲酮在140 K下的晶体结构揭示了相变的见解,并为研究能量稳定性提供了模型 (Zúñiga & Criado, 1995)。
化学反应性和结构研究:对各种二氯二苯甲酮衍生物(如3,4-二氯二苯甲酮和2,6-双(2,4-二氯苄亚基)环己酮)的研究提供了对它们的化学反应性、结构性质和在各种化学过程中的潜在应用的见解 (Prasad et al., 2015); (Guo, Liu, & Jian, 2008)。
环境和健康问题:研究表明,接触2,4-D(一种相关化合物)可能导致人类患癌症,但这一点仍不确定,需要进一步调查 (Ibrahim et al., 1991)。
化学合成:4,4'二氯二苯甲酮等化合物的合成和性质提供了对它们的热行为及其在材料科学中的潜在应用的见解 (Schneider, Wolfenson, & Brunetti, 1992)。
催化和有机合成:4,4'-二氯二苯甲酮可以通过在沸石H-β上氯苯的选择性苯甲酰化以高收率和低毒性合成,表明其在有机合成和催化应用中的潜力 (Venkatesan et al., 2001)。
作用机制
Target of Action
It is known that many benzophenone derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities .
Mode of Action
Benzophenone derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Benzophenone derivatives are known to interact with inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The compound’s molecular weight of 251108 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Benzophenone derivatives are known to exhibit anti-inflammatory effects .
属性
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYTTRXESKBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173531 | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19811-05-3 | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19811-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019811053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,4-dichlorobenzophenone behave in Friedel-Crafts reactions with dichlorobenzenes?
A1: Research on the Friedel-Crafts benzoylation of dichlorobenzenes using 2,4-dichlorobenzophenone as a reagent reveals interesting reactivity patterns. [] In these reactions, the position of the chlorine atoms on the dichlorobenzene ring influences both the reactivity and the major product formed. For instance, when reacting with m-dichlorobenzene, 2,4-dichlorobenzophenone primarily yields 2,4-dichlorobenzophenone, while with p-dichlorobenzene, it mainly forms 2,5-dichlorobenzophenone. []
Q2: Are there any chromatographic methods suitable for separating 2,4-dichlorobenzophenone from its isomers?
A2: Yes, researchers have successfully employed both continuous development thin-layer chromatography (TLC) on silica gel and conventional reversed-phase TLC to separate 2,4-dichlorobenzophenone from its isomers, particularly 2,2'-dichlorobenzophenone and 2,3'-dichlorobenzophenone. [] These methods provide effective separation and allow for the detection of even small amounts (1%) of these isomers. []
Q3: What is the role of 2,4-dichlorobenzophenone in the synthesis of star-type graft copolymers?
A3: 2,4-Dichlorobenzophenone serves as a crucial building block in the synthesis of polystyrene ketone, a precursor to star-type graft copolymers. [] Reacting 2,4-dichlorobenzophenone with one-ended living polystyrene results in a polystyrene chain with a centrally located benzophenone unit. [] This modified polystyrene, when treated with potassium, forms reactive intermediates that can initiate the polymerization of methyl methacrylate, ultimately leading to the formation of star-type graft copolymers. []
Q4: Has 2,4-dichlorobenzophenone been investigated for any biological activity, and if so, what were the findings?
A4: Interestingly, while 4,4′-diaminodiphenylsulfone demonstrated significant inhibitory effects on experimental tuberculosis in guinea pigs, 2,4-dichlorobenzophenone did not show any beneficial impact on the disease progression in a comparative study. [] Despite showing some promising bacteriostatic properties in vitro against Mycobacterium tuberculosis, the compound failed to translate this activity to in vivo settings. []
Q5: Can 2,4-dichlorobenzophenone be generated as a product from the photodegradation of other compounds?
A5: Yes, 2,4-dichlorobenzophenone has been identified as one of the photodegradation products of the fungicide fenarimol. [] When exposed to UV light (λ ≥ 250 nm) in an aqueous isopropanol solution, fenarimol degrades, yielding 2,4-dichlorobenzophenone alongside other products like p-chlorobenzoic acid and o-chlorobenzoic acid. [] This highlights the potential environmental fate of certain chemicals and the formation of potentially more persistent compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)


